Benzamide, N-methyl-2-nitro-N-(2-nitrophenyl)-
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Overview
Description
Benzamide, N-methyl-2-nitro-N-(2-nitrophenyl)- is an organic compound with a complex structure that includes both nitro and benzamide functional groups
Preparation Methods
The synthesis of Benzamide, N-methyl-2-nitro-N-(2-nitrophenyl)- typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzamide, N-methyl-2-nitro-N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives .
Scientific Research Applications
Benzamide, N-methyl-2-nitro-N-(2-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-2-nitro-N-(2-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Benzamide, N-methyl-2-nitro-N-(2-nitrophenyl)- can be compared with other similar compounds such as:
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A methylated derivative of benzamide.
2-nitrobenzamide: A nitro-substituted benzamide.
Properties
CAS No. |
61494-31-3 |
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Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11N3O5/c1-15(12-8-4-5-9-13(12)17(21)22)14(18)10-6-2-3-7-11(10)16(19)20/h2-9H,1H3 |
InChI Key |
IDFCIEDVVOYDKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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